N-Desmethyl N-Nitroso Imatinib
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N8O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
InChI Key |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Formation Pathways and Precursors of N Desmethyl N Nitroso Imatinib
Nitrosation Mechanisms and Precursors
The formation of N-nitrosamines, including N-Desmethyl N-Nitroso Imatinib (B729), is a chemical process that requires the presence of a nitrosatable amine and a nitrosating agent.
Reaction of Secondary and Tertiary Amines with Nitrosating Agents
N-nitrosamines are formed when a secondary or tertiary amine reacts with a nitrosating agent. veeprho.com Secondary amines are generally more reactive and can form nitrosamines under milder conditions compared to tertiary amines. nih.govecetoc.org The reaction involves the transfer of a nitrosonium ion ([NO+]) from the nitrosating agent to the amine. nih.gov
The precursor to N-Desmethyl N-Nitroso Imatinib is N-Desmethyl Imatinib, which contains a secondary amine group, making it susceptible to nitrosation. Tertiary amines can also undergo nitrosative dealkylation to form nitrosamines. veeprho.comnih.gov For instance, tertiary amines with an electron-rich benzylic group are particularly prone to this reaction. sci-hub.se
The rate and extent of nitrosation are influenced by several factors, including the basicity and steric hindrance of the amine, the nature of the nitrosating species, and the reaction medium. ecetoc.org
Role of Nitrites in Raw Materials, Excipients, and Manufacturing Processes
Nitrites (NO2-) are common precursors to nitrosating agents. veeprho.com They can be present as impurities in various raw materials, excipients, and even process water used in pharmaceutical manufacturing. fda.govacs.orgacs.org Under acidic conditions, nitrite (B80452) salts can form nitrous acid (HNO2), which is a key nitrosating agent. veeprho.comfda.gov
The presence of nitrites in excipients, while not directly causing nitrosamine (B1359907) formation, is a significant risk factor. ipec-europe.org The amount of nitrite in a drug product is dependent on the quantity of the excipient used in the formulation. ipec-europe.org While there are no regulatory specifications for nitrite in purified water or water for injection, it is known to be a potential impurity. acs.org The control of nitrite levels in excipients and process water is a strategy to mitigate the formation of nitrosamines. usp.org
Nitrates (NO3-) can also be a source of nitrites through enzymatic reduction, but this is considered less likely to occur during drug product manufacturing. ipec-europe.org
Metabolic Formation of N-Desmethyl Imatinib Precursor in Non-Human Systems
The direct precursor to this compound is N-Desmethyl Imatinib, a major metabolite of Imatinib. nih.govnih.gov The formation of this precursor occurs primarily through metabolic processes in the liver.
Cytochrome P450 Enzyme Involvement (e.g., CYP2C8, CYP3A4)
The N-demethylation of Imatinib to form N-Desmethyl Imatinib is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govnih.gov Specifically, CYP3A4 and CYP2C8 have been identified as the key enzymes involved in this metabolic pathway. nih.govnih.govnih.govuni-saarland.de
Studies have shown that both CYP3A4 and CYP2C8 contribute significantly to the formation of N-Desmethyl Imatinib. nih.govresearchgate.net While CYP3A4 has been traditionally implicated, research indicates that CYP2C8 is a high-affinity enzyme for this reaction and may play a more dominant role, especially considering that Imatinib can inhibit its own metabolism by CYP3A4 over time. nih.govnih.govresearchgate.net Other CYP isoforms, such as CYP3A5 and CYP3A7, have also been shown to support the N-demethylation of Imatinib to a lesser extent. nih.govresearchgate.net
The relative contribution of these enzymes can vary between individuals, contributing to inter-patient variability in Imatinib pharmacokinetics. nih.gov
Characterization of Metabolic Pathways Leading to Nitrosatable Precursors
The primary metabolic pathway leading to a nitrosatable precursor of this compound is the N-demethylation of Imatinib. This process converts the tertiary amine in the Imatinib molecule to a secondary amine in the N-Desmethyl Imatinib metabolite, which is then vulnerable to nitrosation. nih.govnih.gov
In addition to N-demethylation, Imatinib undergoes other metabolic transformations, including oxidation and hydroxylation. nih.gov However, the formation of N-Desmethyl Imatinib is the critical step for the subsequent formation of the corresponding nitrosamine. Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the metabolism of Imatinib and the formation of N-Desmethyl Imatinib, highlighting the importance of CYP2C8 and CYP3A4 in this process. nih.govuni-saarland.deresearchgate.net
Endogenous Formation Potential from Amine Precursors
Endogenous formation of nitrosamines can occur within the human body, particularly in the stomach, where the acidic environment is conducive to the reaction between dietary or endogenously formed amines and nitrites. nih.gov Secondary amines like dimethylamine, pyrrolidine, and piperidine (B6355638) are commonly found in human saliva, gastric juice, blood, urine, and feces and can be precursors to volatile N-nitrosamines. nih.gov
The potential for endogenous formation of this compound exists if the N-Desmethyl Imatinib metabolite, formed in the liver, is excreted into the gastrointestinal tract and comes into contact with nitrites from dietary sources under acidic stomach conditions. The pKa value of the amine precursor is a crucial factor, with aromatic and aliphatic secondary amines having different pKa ranges that influence their nitrosation potential. europa.eu
Interactive Data Tables
Table 1: Key Enzymes in Imatinib Metabolism
| Enzyme | Role in Imatinib Metabolism | Key Findings |
| CYP3A4 | Major enzyme in the N-demethylation of Imatinib to N-Desmethyl Imatinib. nih.govnih.gov | Its contribution can be inhibited by Imatinib itself over time. researchgate.net |
| CYP2C8 | High-affinity enzyme also responsible for the N-demethylation of Imatinib. nih.govnih.gov | May play a more significant role than CYP3A4 in some contexts. nih.govresearchgate.net |
| CYP3A5 | Minor contributor to Imatinib N-demethylation. nih.govresearchgate.net | |
| CYP3A7 | Minor contributor to Imatinib N-demethylation. nih.govresearchgate.net |
Table 2: Precursors and Formation of this compound
| Precursor | Type | Formation Pathway | Resulting Compound |
| Imatinib | Tertiary Amine | Metabolic N-demethylation by CYP enzymes (primarily CYP3A4 and CYP2C8). nih.govnih.gov | N-Desmethyl Imatinib (Secondary Amine) |
| N-Desmethyl Imatinib | Secondary Amine | Reaction with a nitrosating agent (e.g., nitrous acid formed from nitrites). veeprho.comfda.gov | This compound |
| Nitrites (NO2-) | Nitrosating Agent Precursor | Present as impurities in raw materials, excipients, and water; form nitrosating agents under acidic conditions. fda.govacs.org |
Degradation-Related Formation Pathways of this compound
The formation of the nitrosamine impurity, this compound, within a drug product is not a direct result of a single reaction but rather a multi-step process rooted in the chemical degradation of the active pharmaceutical ingredient (API), Imatinib. This pathway involves the generation of a precursor amine through degradation, which subsequently reacts with a nitrosating agent.
Chemical Degradation and Byproducts
The primary degradation-related pathway to this compound involves two key stages:
Formation of the Precursor: The initial step is the chemical degradation of Imatinib to its secondary amine precursor, N-Desmethyl Imatinib. ijpsonline.comresearchgate.net This compound is a known impurity and also the main human metabolite of Imatinib. researchgate.netcaymanchem.commedtigo.com Forced degradation studies, which subject the drug substance to harsh conditions like acid, base, and oxidation, have confirmed that N-Desmethyl Imatinib is a degradation byproduct of Imatinib Mesylate. ijpsonline.comijpsonline.com
Nitrosation of the Precursor: The N-Desmethyl Imatinib precursor, which contains a vulnerable secondary amine on its piperazine (B1678402) ring, can then react with a nitrosating agent to form this compound. nih.govhumanjournals.com These nitrosating agents, typically nitrous acid or other nitrogen oxides, are often formed from nitrite impurities that can be present in trace amounts in the excipients used in the drug formulation. nih.govsimsonpharma.commeggle-pharma.comipec-europe.org
The reaction between a secondary amine and a nitrosating agent is a well-established chemical process. humanjournals.com The rate of this reaction is influenced by several factors, with acidic conditions known to accelerate the formation of the reactive nitrosating species from nitrite. efpia.euipec-federation.org
Forced degradation studies on Imatinib have identified several byproducts, demonstrating its susceptibility to various stress conditions. While N-Desmethyl Imatinib is a key degradant for the formation of its nitroso derivative, other degradation products are also formed.
| Stress Condition | Major Degradation Products Identified | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 5N HCl, 80°C) | Significant degradation observed. Products include 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid. N-Desmethyl-imatinib also observed. | ijpsonline.comeuropa.eunih.gov |
| Alkaline Hydrolysis (e.g., 5N NaOH, 80°C) | Significant degradation observed. Products include 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid. N-Desmethyl-imatinib also observed. | ijpsonline.comeuropa.eunih.gov |
| Oxidation (e.g., 30% H₂O₂) | Significant degradation observed. Main products are various N-oxides of the piperazine ring, such as Imatinib-piperazine-N-oxide. | ijpsonline.comnih.gov |
| Photolysis | Imatinib is generally considered photostable under neutral conditions. | researchgate.netnih.gov |
Influence of Storage Conditions on Impurity Formation
Storage conditions play a critical role in the formation of nitrosamine impurities, as they can accelerate the degradation of the drug substance and facilitate the subsequent nitrosation reaction. simsonpharma.comujpronline.com The key factors influencing impurity formation during storage are temperature, humidity, and light.
Elevated temperature and humidity are particularly concerning. Studies on other pharmaceutical products, such as ranitidine, have demonstrated a direct correlation between storage under accelerated conditions (e.g., 40°C with 75% relative humidity) and a substantial increase in N-nitrosodimethylamine (NDMA) levels over time. nih.gov This formation was found to be dependent on temperature, time, and the presence of moisture. nih.govnih.gov Similarly, investigations into the drug afatinib (B358) showed that its degradation into a secondary amine precursor, combined with nitrite traces in excipients, led to NDMA formation during stability studies at elevated temperatures and humidity. nih.gov
While specific quantitative studies on this compound formation under different storage conditions are not publicly available, the general principles of nitrosamine formation apply. The presence of heat and moisture can promote both the initial degradation of Imatinib to N-Desmethyl Imatinib and the subsequent reaction with nitrite impurities present in the formulation. ujpronline.comnih.gov
| Storage Factor | Influence on Nitrosamine Formation | Potential Mitigation Strategy | Reference |
|---|---|---|---|
| Temperature | Higher temperatures accelerate the rate of chemical reactions, including both the degradation of the API to form the amine precursor and the nitrosation reaction itself. | Store the drug product at controlled room temperature or under refrigerated conditions as specified. | ujpronline.comnih.gov |
| Humidity/Moisture | Water can act as a medium for the reaction between the amine precursor and the nitrosating agent. High humidity can lead to water uptake by the drug product, facilitating impurity formation. | Use packaging with a high moisture barrier and consider including desiccants. Avoid storage in high-humidity environments. | meggle-pharma.comefpia.eunih.gov |
| Light | While Imatinib is largely photostable, light can be an energy source that promotes other degradation reactions. | Store in light-resistant packaging. | nih.govujpronline.com |
| Excipient Choice | Excipients can be a source of nitrite impurities. The level of nitrites can vary between excipient types and even between suppliers of the same excipient. | Select excipients with low nitrite content. Formulate with antioxidants or pH modifiers that may inhibit nitrosation. | nih.govmeggle-pharma.comipec-europe.org |
Advanced Analytical Methodologies for Detection and Quantification of N Desmethyl N Nitroso Imatinib
Chromatographic Techniques
Chromatographic techniques form the cornerstone of separating N-Desmethyl N-Nitroso Imatinib (B729) from the active pharmaceutical ingredient (API) and other related substances. nih.govresearchgate.net Liquid chromatography, in particular, is extensively used for the analysis of non-volatile and thermally labile nitrosamines. chromatographyonline.com
Liquid Chromatography (LC) Principles and Applications
Liquid chromatography (LC) operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. In the context of analyzing N-Desmethyl N-Nitroso Imatinib, LC methods are developed to achieve a clear separation of this impurity from Imatinib and its other metabolites or degradation products. nih.govnih.govlcms.cz High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of related substances in Imatinib Mesylate. researchgate.net The primary goal is to ensure that the peak corresponding to this compound is well-resolved, allowing for accurate quantification. ijpsonline.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 μm). researchgate.netsigmaaldrich.com This results in higher resolution, improved sensitivity, and faster analysis times. UPLC systems, such as the Waters ACQUITY UPLC, have been successfully employed for the analysis of Imatinib and its metabolites. researchgate.netwaters.com The enhanced separation efficiency of UPLC is particularly advantageous for resolving trace-level impurities like this compound from the main drug substance. researchgate.netfda.gov
Stationary Phase Selection (e.g., C18 Columns)
The choice of the stationary phase is critical for achieving the desired chromatographic separation. C18 (octadecylsilane) columns are the most commonly used reversed-phase columns for the analysis of Imatinib and its related compounds, including nitrosamine (B1359907) impurities. nih.govlcms.czresearchgate.netsigmaaldrich.comclearsynth.com The non-polar nature of the C18 stationary phase effectively retains the relatively non-polar Imatinib and its derivatives, allowing for their separation based on subtle differences in their hydrophobicity. lcms.cznih.gov Other stationary phases, such as phenyl-hexyl or cyano columns, may also be explored to optimize selectivity for specific separation challenges. docuchem.comresearchgate.net
Table 1: Examples of Stationary Phases Used in Imatinib Analysis
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Application |
| SunFire C18 | 5 | 4.6 x 150 | Related substance analysis in Imatinib Mesylate researchgate.net |
| Atlantis T3 | 3 | 4.6 x 150 | Analysis of Imatinib and its related substances ijpsonline.com |
| Thermo BDS Hypersil C18 | 2.4 | 4.6 x 100 | Quantification of Imatinib and N-desmethyl imatinib nih.gov |
| Gemini-NX C18 | 3 | Not Specified | Determination of Imatinib and its metabolite DMI nih.gov |
| Xtimate Phenyl | 3 | 2.1 x 150 | Simultaneous determination of Imatinib, Dasatinib, and Nilotinib nih.gov |
| ACQUITY UPLC BEH C18 | 1.7 | 2.1 x 50 | Simultaneous determination of Imatinib and its metabolites researchgate.net |
| Hypersil GOLD C18 | 1.9 | 2.1 x 100 | Analysis of N-nitrosamines lcms.cz |
Mobile Phase Optimization Strategies
Optimizing the mobile phase composition is crucial for controlling the retention and resolution of analytes. In reversed-phase chromatography for this compound analysis, the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govlcms.czresearchgate.netsigmaaldrich.com The pH of the aqueous phase and the gradient elution program are key parameters that are fine-tuned to achieve optimal separation. Formic acid or ammonium (B1175870) formate (B1220265) are common additives to the mobile phase to improve peak shape and ionization efficiency in mass spectrometry. nih.govlcms.cz
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable tool for the detection and quantification of trace-level impurities like this compound, offering unparalleled sensitivity and selectivity. nih.govnih.govlcms.czresearchgate.netfda.govcymitquimica.com When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform for pharmaceutical analysis. nih.gov
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Imatinib and its derivatives. nih.govnih.govlcms.cz In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then transferred into the mass spectrometer for analysis. Positive ion mode ESI is commonly used for the detection of Imatinib and its metabolites, as they readily form protonated molecules [M+H]+. nih.govnih.gov The specific mass-to-charge ratio (m/z) of this compound allows for its selective detection and quantification, even in the presence of other co-eluting compounds.
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry is essential for achieving the sensitivity and selectivity needed to detect trace amounts of this compound, especially in the presence of high concentrations of the API. The Multiple Reaction Monitoring (MRM) mode is the most common quantitative approach, offering a significant enhancement in signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.
For related, well-documented compounds, specific MRM transitions have been established. For instance, the analysis of N-desmethyl imatinib, the direct precursor to its nitroso form, typically uses a transition of mass-to-charge ratio (m/z) 480.3 → 394.2 in positive ion mode. researchgate.netnih.gov This transition corresponds to the protonated molecule (precursor ion) fragmenting to a stable product ion.
While specific MRM transitions for this compound are not widely published in public literature, they can be predicted based on its chemical structure. The addition of a nitroso group (+29.99 Da) to N-desmethyl imatinib would result in a protonated molecule of approximately m/z 509.3. A common fragmentation pathway for NDSRIs is the neutral loss of the nitroso group (•NO), which would lead to a product ion corresponding to the N-desmethyl imatinib precursor at m/z 479.3. Therefore, a primary MRM transition for quantification could be hypothesized as m/z 509.3 → 479.3. Additional confirmatory transitions would be established during method development by fragmenting the precursor ion and identifying other stable product ions. mdpi.com
The table below shows established MRM transitions for imatinib and its metabolite, which serve as a basis for developing methods for its nitrosamine derivative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Imatinib | 494.3 | 394.2 | researchgate.net |
| N-Desmethyl Imatinib | 480.3 | 394.2 | researchgate.netnih.gov |
| N-Nitroso Carvedilol (Example NDSRI) | 436.2 | 224.1 | waters.com |
| N-Nitroso Atenolol (Example NDSRI) | 296.0 | 222.0 | mdpi.com |
Confirmatory Techniques (e.g., Triggered MRM, Product Ion Spectra)
To ensure the unambiguous identification of a detected impurity and avoid false-positive results, confirmatory techniques are employed. lcms.cz A simple MRM ratio between a quantifier and a qualifier ion may not be sufficient, especially at trace levels.
A powerful confirmatory tool is the use of triggered MRM (tMRM) or enhanced product ion (EPI) scans. lcms.czsciex.comlcms.cz In this approach, a standard MRM analysis is performed to screen for the target compound. When a signal exceeding a predefined intensity threshold is detected in the MRM channel, the instrument automatically triggers a full product ion scan on the precursor ion. lcms.cz The resulting MS/MS spectrum provides a detailed fragmentation pattern, or "fingerprint," of the molecule. This experimental spectrum can then be compared against a spectral library created from a certified reference standard of this compound, providing a high degree of confidence in the compound's identity. sciex.com
Sample Preparation Techniques
Effective sample preparation is critical for reliable quantification, as it removes interfering matrix components and concentrates the analyte of interest. The choice of technique depends on the sample matrix, such as human plasma or the drug substance itself.
For biological matrices like plasma, protein precipitation (PPT) is a straightforward and widely used technique to remove proteins that can interfere with the analysis and damage the chromatographic column. nih.govscience.gov In methods developed for imatinib and its metabolites, protein precipitation is commonly performed using cold organic solvents. researchgate.netnih.gov Acetonitrile is frequently employed for this purpose. researchgate.netresearchgate.net Methanol is another solvent used effectively for PPT in the analysis of these compounds. nih.gov The process typically involves adding a volume of the organic solvent to the plasma sample, vortexing to ensure thorough mixing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for injection into the LC-MS/MS system. google.com
More complex matrices may require additional cleanup beyond simple protein precipitation. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods to achieve higher purity and concentration of the analyte. For the analysis of imatinib and related tyrosine kinase inhibitors, LLE has been successfully applied using solvents like ethyl acetate. nih.gov SPE provides a more targeted cleanup, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, effectively removing interferences and concentrating the sample. wjbphs.com While specific extraction methods for this compound are not detailed in available literature, these established techniques for the parent compounds would be the primary candidates for adaptation.
Method Validation Parameters for Research and Impurity Control
Any analytical method used for impurity control must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its performance is reliable and fit for purpose. mdpi.comderpharmachemica.com Validation demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. derpharmachemica.com For genotoxic impurities like NDSRIs, methods must achieve LOQs that are significantly lower than the regulatory acceptable intake (AI) limit, often at or below 10% of this limit. waters.com
Analytical methods for N-desmethyl imatinib have demonstrated LOQs as low as 3 ng/mL in human plasma. nih.gov For other NDSRIs, highly sensitive LC-MS/MS methods have achieved LOQs in the parts-per-billion (ppb) or sub-ng/mL range. mdpi.comlcms.cz For example, a method for N-nitroso N-desmethyl diphenhydramine (B27) reported an LOQ of 0.1 ng/mL, which corresponded to 0.02 ppm with respect to the drug substance. lcms.cz A method for N-nitroso-atenolol achieved an LOQ of 0.5 ng/mL. mdpi.com It is expected that a validated method for this compound would need to achieve a comparable or even lower LOQ to ensure patient safety and meet stringent regulatory requirements.
| Compound | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| N-Desmethyl Imatinib | Human Plasma | Not Reported | 3 ng/mL | nih.gov |
| Imatinib | Human Plasma | Not Reported | 8 ng/mL | nih.gov |
| N-Nitroso N-Desmethyl Diphenhydramine | Drug Substance | 0.05 ng/mL | 0.1 ng/mL | lcms.cz |
| N-Nitroso-Atenolol | Drug Substance/Product | 0.2 ng/mL | 0.5 ng/mL | mdpi.com |
| N-Nitrosodimethylamine (NDMA) | Drug Substance | 0.01 ppm | 0.03 ppm | japsonline.com |
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a specified range. For trace-level impurities like this compound, establishing linearity is a critical validation parameter that demonstrates the method's quantitative performance.
A calibration curve is typically generated by analyzing a series of standard solutions at different known concentrations. For nitrosamine impurities, these curves often span a range from the limit of quantification (LOQ) to concentrations well above the specification limit, often from the low ng/mL or parts-per-million (ppm) range. japsonline.comlcms.cz The response of the instrument (e.g., peak area) is plotted against the concentration of the analyte. The relationship is typically evaluated using a linear regression model, and a weighting factor (such as 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the curve. lcms.cz A high correlation coefficient (r²), ideally greater than 0.99, is required to demonstrate a strong linear relationship. nih.gov
While specific linearity data for this compound is not widely published, the parameters for related compounds, such as the Imatinib metabolite N-Desmethyl Imatinib and other nitrosamine impurities, provide a clear indication of expected performance. For instance, a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for N-Desmethyl Imatinib demonstrated linearity over a range of 10 to 2,000 ng/mL. nih.gov Similarly, a method for another nitrosamine impurity, N-nitroso N-desmethyl diphenhydramine, established linearity from 0.05 ng/mL to 10 ng/mL. lcms.cz
Table 1: Representative Linearity and Calibration Curve Data for Related Analytes
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| N-Desmethyl Imatinib | LC-MS/MS | 3 - 700 ng/mL | >0.99 | nih.gov |
| N-Desmethyl Imatinib | LC-MS/MS | 10 - 2,000 ng/mL | >0.999 | nih.gov |
| Imatinib | UPLC-MS/MS | 2.6 - 5250.0 ng/mL | Not specified | nih.gov |
| N-nitroso N-desmethyl diphenhydramine | LC-MS/MS | 0.05 - 10 ng/mL | 0.9992 | lcms.cz |
| N-Nitrosodimethylamine (NDMA) | LC-MS | 0.03 - 20 ppm | 0.9998 | japsonline.com |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the test results obtained by the method to the true value, often expressed as the percentage of recovery or relative error (%RE).
Both precision and accuracy are evaluated at different levels:
Intra-day (or Repeatability): Assessed by analyzing replicate samples at multiple concentration levels (e.g., low, medium, high) within the same day.
Inter-day (or Intermediate Precision): Assessed by repeating the analysis on different days, often with different analysts or equipment, to demonstrate the method's reproducibility over time.
For bioanalytical methods, regulatory guidelines typically require the precision (%CV) to be within ±15% (or ±20% at the LOQ) and the accuracy (%RE) to be within 85% to 115% (or 80% to 120% at the LOQ). sciex.com In the analysis of N-Desmethyl Imatinib, methods have demonstrated high precision and accuracy, with intra- and inter-day precision values below 15% and accuracy within 85-115%. nih.gov One study on N-Desmethyl Imatinib reported intra- and inter-day imprecision (%CV) of ≤8.0% and bias (a measure of accuracy) of ≤±8.3%. nih.gov
Table 2: Example of Precision and Accuracy Data for N-Desmethyl Imatinib
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or Bias) | Reference |
|---|---|---|---|---|---|
| N-Desmethyl Imatinib | Multiple Levels | <15% | <15% | 85% to 115% | nih.gov |
| N-Desmethyl Imatinib | Multiple Levels | ≤8.0% | ≤8.0% | ≤±8.3% | nih.gov |
| N-Desmethyl Imatinib | Multiple Levels | 2.6% - 14.8% | 0.3% - 14.8% | -12.5% to 10.2% | researchgate.net |
Recovery Studies
Recovery studies are essential for methods that involve a sample extraction or preparation step, which is common when analyzing analytes in complex matrices like drug products or biological fluids. The extraction recovery of an analytical method is the percentage of the true amount of an analyte that is carried through the sample extraction and preparation steps.
It is determined by comparing the analytical response of an analyte from an extracted sample (where the analyte is spiked into the matrix before extraction) with the response of a post-extraction spiked sample (where the analyte is added to the extracted matrix just before analysis) or a neat standard solution. Consistent and reproducible recovery is more important than achieving 100% recovery.
For example, in a UPLC-MS/MS method for Imatinib, the mean extraction recovery ranged from 53.2% to 67.9%. nih.gov In a stability-indicating HPLC method, the recovery for N-Desmethyl Imatinib was found to be 99.30%. ijpsonline.com For other tyrosine kinase inhibitors, recovery has been reported in the range of 88.3%–103.6%. nih.gov
Table 3: Representative Recovery Data for Imatinib and Related Impurities
| Analyte | Matrix | Recovery (%) | Reference |
|---|---|---|---|
| Imatinib | Human Plasma | 53.2 - 67.9 | nih.gov |
| N-Desmethyl Imatinib | Drug Substance | 99.30 | ijpsonline.com |
| Imatinib | Biological/Environmental Samples | 97 - 102 | nih.gov |
| Oprozomib | Rat Plasma | 85.1 - 96.1 | researchgate.net |
Selectivity and Specificity Considerations
Selectivity and specificity are crucial parameters that ensure the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.
For the analysis of this compound, the method must be able to resolve its chromatographic peak from that of Imatinib, N-Desmethyl Imatinib, and any other related substances. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) provides the physical separation of these compounds. ijpsonline.com
The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By using the multiple reaction monitoring (MRM) mode, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented to produce a characteristic product ion. This specific ion transition is unique to the analyte, minimizing the risk of interference from other co-eluting compounds. For example, the MRM transition for N-Desmethyl Imatinib is often monitored at m/z 480 → 394. nih.govresearchgate.net For this compound, which has a molecular weight of 508.57 g/mol , a unique precursor-to-product ion transition would be selected to ensure its specific detection. lgcstandards.com
Stability of Analyte in Analytical Solutions and Matrices
Analyte stability is evaluated to ensure that the concentration of the analyte does not change during the various stages of the analytical process, from sample collection to final analysis. This ensures the accuracy and reliability of the reported results. Stability is typically assessed under various conditions:
Bench-top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation time.
Auto-sampler Stability: Assesses the stability of the prepared samples in the auto-sampler over the expected duration of an analytical run.
Freeze-Thaw Stability: Determines the effect of repeated freezing and thawing cycles on the analyte in a biological matrix.
Long-term Stability: Evaluates the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
Studies on Imatinib and its metabolites have shown the analyte to be stable under various conditions, including for 5 hours at ambient temperature (bench-top) and for 8 hours in the auto-sampler. nih.gov A stability-indicating method for Imatinib also confirmed the stability of the drug and its impurities in the analytical solution. ijpsonline.com
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active ingredient, free from interference from potential degradation products, process impurities, excipients, or other potential impurities. The development of a SIAM is crucial for nitrosamine impurities to ensure they are not formed or degraded during the shelf-life of the drug product.
The development of a SIAM involves subjecting the drug substance or drug product to forced degradation (stress testing) under various conditions, including:
Acidic hydrolysis
Basic hydrolysis
Oxidative degradation (e.g., with hydrogen peroxide)
Thermal degradation
Photolytic degradation (exposure to light)
The stressed samples are then analyzed using the developed method. The method is considered stability-indicating if it can separate the parent drug and the impurity of interest (this compound) from all the degradation products formed. An HPLC method for Imatinib and its related substances was validated through forced degradation studies, demonstrating its stability-indicating power. ijpsonline.com Similarly, studies on other nitrosamines have investigated their formation and stability under stress conditions, such as thermal degradation. japsonline.com This ensures that any change in the impurity concentration over time can be accurately monitored.
Preclinical Research Models and Experimental Designs for Impurity Assessment
In Vitro Cell Culture Models for Toxicological Assessment
In vitro models are fundamental in the preliminary toxicological screening of pharmaceutical impurities. These systems offer a controlled environment to assess specific endpoints like mutagenicity and genotoxicity, providing insights into the potential mechanisms of toxicity.
The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying substances that can cause gene mutations. This assay utilizes various strains of Salmonella typhimurium that are engineered to be sensitive to mutagens.
Detailed Research Findings:
Studies on a range of N-nitroso compounds have demonstrated the utility of Salmonella typhimurium strains in detecting their mutagenic potential. Strains such as TA100 are effective in detecting damage primarily at G-C base pairs, while TA102 and TA104 can identify damage at A-T base pairs. The mutagenic activity of many carcinogenic N-nitrosamines has been successfully identified using the TA100 strain in the presence of a metabolic activation system, typically a rat liver homogenate (S9 mix). For certain nitrosamines, a pre-incubation of the test compound with the bacterial strain and the S9 mix is necessary to detect a mutagenic response. While imatinib (B729) mesylate itself was found to be non-mutagenic in the Ames assay, the assessment of its nitrosamine (B1359907) impurity, N-Desmethyl N-Nitroso Imatinib, would follow these established protocols for nitrosamines.
Table 1: Commonly Used Salmonella typhimurium Strains in Mutagenicity Testing of N-Nitroso Compounds
| Strain | Type of Mutation Detected | Common Application for Nitrosamines |
|---|---|---|
| TA100 | Base-pair substitution (G-C pairs) | Widely used for detecting mutagenicity of carcinogenic N-nitrosamines with metabolic activation. |
| TA102 | Base-pair substitution (A-T pairs) | Useful for detecting mutagens that cause oxidative damage. |
| TA104 | Base-pair substitution (A-T pairs) | Can detect point mutations at A-T base pairs, indicating adenine or thymine DNA adducts as premutagenic lesions for some N-nitroso compounds. |
| TA98 | Frameshift mutation | Generally, N-nitrosamines are not mutagenic in this strain, with some exceptions showing weak responses. |
Mammalian cell lines are employed to assess a broader range of genotoxic events, including chromosomal damage and gene mutations, which may not be detected in bacterial systems. Cell lines like TK6 are frequently used in mutagenicity and genotoxicity assays.
Detailed Research Findings:
Recent studies have focused on the genotoxicity of nitrosamine drug substance-related impurities (NDSRIs) in human TK6 cells. For many NDSRIs that test positive in the Ames test, a corresponding concentration-dependent increase in micronuclei is observed in TK6 cells following bioactivation with a hamster liver S9 mix. These findings often correlate with positive results in gene mutation assays within the same cell line. This indicates a consistency in the mutagenic responses across different testing systems for this class of compounds.
Human cell lines, such as the metabolically competent HepaRG cells, are also valuable for evaluating the genotoxicity of nitrosamines. Studies have shown that 3D spheroid cultures of HepaRG cells may be more sensitive in detecting the genotoxicity of nitrosamines compared to traditional 2D monolayer cultures, likely due to higher cytochrome P450 (CYP) enzyme activity.
Table 2: Genotoxicity Endpoints in Mammalian Cell Lines for Nitrosamine Assessment
| Cell Line | Assay | Endpoint Measured | Relevance |
|---|---|---|---|
| TK6 | Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Detects the potential of a substance to cause breaks or loss of chromosomes. |
| TK6 | Gene Mutation Assay (e.g., at the TK locus) | Forward mutation at a specific gene locus | Assesses the ability of a substance to induce gene-level mutations. |
| HepaRG | Comet Assay | DNA strand breaks | A sensitive indicator of primary DNA damage. |
| HepaRG | Micronucleus Assay | Chromosomal damage | Evaluates genotoxicity in a metabolically competent human cell line. |
Mechanistic studies in cell lines can elucidate specific cellular interactions that may influence the disposition and potential toxicity of a compound and its metabolites. For N-desmethyl imatinib, the main active metabolite of imatinib, its interaction with transporters like P-glycoprotein (P-gp) is of interest.
Detailed Research Findings:
N-desmethyl imatinib has been identified as a substrate for P-glycoprotein. In multidrug-resistant K562/Dox cells, which overexpress P-gp, the intracellular accumulation of N-desmethyl imatinib was significantly lower than that of imatinib. An in vitro enzyme-based assay confirmed that N-desmethyl imatinib is likely an excellent substrate for P-gp. This interaction could have implications for the intracellular concentration and, consequently, the efficacy and toxicity profile of this metabolite in cells that express high levels of this transporter. Imatinib itself is also a substrate and a modulator of human P-gp.
In Vivo Non-Human Animal Models for Impurity Research
In vivo studies in animal models are crucial for understanding the pharmacokinetic profile and systemic toxicity of a compound, including its potential to cause cancer.
Pharmacokinetic studies in rodent models help to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.
Detailed Research Findings:
The pharmacokinetics of imatinib and its main metabolite, N-desmethyl imatinib, have been investigated in rats. Following oral administration of imatinib to Sprague-Dawley rats, both imatinib and N-desmethyl imatinib can be quantified in plasma to determine key pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration). Such studies are essential for understanding how co-administered substances might alter the metabolism and exposure of imatinib and N-desmethyl imatinib. For instance, multiple doses of genistein were shown to decrease the AUC and Cmax of imatinib in rats, suggesting an induction of its metabolism. Interestingly, some comparative studies have suggested that mice may exhibit pharmacokinetic parameters for imatinib that are closer to those of humans than rats.
Table 3: Representative Pharmacokinetic Parameters of Imatinib and N-desmethyl imatinib in Rats
| Compound | Parameter | Observation in Rats |
|---|---|---|
| Imatinib | AUC (Area Under the Curve) | Can be significantly decreased by co-administration of metabolic inducers. |
| Imatinib | Cmax (Maximum Concentration) | Can be significantly decreased by co-administration of metabolic inducers. |
| N-desmethyl imatinib | AUC (Area Under the Curve) | Plasma levels are quantifiable and influenced by the metabolism of the parent drug, imatinib. |
| N-desmethyl imatinib | Cmax (Maximum Concentration) | Plasma levels are quantifiable and influenced by the metabolism of the parent drug, imatinib. |
Animal models are the cornerstone for assessing the long-term carcinogenic risk of nitrosamine impurities. Many nitrosamines are known to be potent carcinogens in rodent models.
Detailed Research Findings:
The carcinogenic potential of nitrosamines is a significant safety concern, and they are classified as a "cohort of concern". This classification is largely based on extensive data from animal carcinogenicity studies. For novel nitrosamine impurities that lack robust carcinogenicity data, an in vivo transgenic rodent (TGR) mutation study is a key approach to assess their mutagenic potential in a whole animal system. These studies can provide data for a relative potency comparison with well-characterized nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), for which extensive carcinogenicity and in vivo mutagenicity data exist. This approach helps in establishing acceptable intake limits for new nitrosamine impurities to ensure patient safety.
Alternative Non-Human Models (e.g., Silkworms for General Compound Profiling)
In the landscape of preclinical toxicology, the use of alternative non-human models is gaining prominence due to ethical considerations, cost-effectiveness, and the potential for high-throughput screening. The silkworm, Bombyx mori, has emerged as a promising invertebrate model for the general toxicological profiling of chemical compounds. europa.eunih.gov Its utility stems from a combination of physiological and practical advantages that make it a suitable intermediate step between in vitro assays and traditional mammalian studies. proquest.com
Silkworms are highly sensitive to a variety of chemical compounds, including drugs, pesticides, and heavy metals. europa.eunih.gov This sensitivity allows for the detection of potential toxicity at an early stage of compound development. Research has shown that the lethal dose levels of certain cytotoxic chemicals in silkworms are consistent with those observed in mammals. nih.gov Furthermore, the pharmacokinetic characteristics of some compounds in silkworms, such as absorption and metabolism, show similarities to those in mammals. researchgate.net For instance, the half-life of a model drug, 4-methyl umbelliferone, in silkworm hemolymph was found to be similar to its half-life in mouse blood. nih.gov
The silkworm possesses metabolic enzymes, including cytochrome P450s and conjugating enzymes like UDP-glucosyltransferase, which are crucial for xenobiotic metabolism. nih.gov While the specific metabolic pathways can differ—for example, conjugation with glucose in silkworms versus glucuronate or sulfate in mammals—the fundamental processes of reaction with cytochrome P450, conjugation, and excretion are common to both. nih.gov This metabolic capability makes the silkworm a valuable tool for preliminary screening of compound toxicity and metabolism, which could be applied to assess impurities like this compound.
The following table summarizes the key advantages of using Bombyx mori for general compound profiling.
| Feature | Advantage in Preclinical Research | Source |
| Low Cost & Ease of Maintenance | Enables large-scale, high-throughput screening for toxicity and pharmacokinetic properties. | proquest.comextensionjournal.com |
| Ethical Considerations | As an invertebrate, its use alleviates many of the ethical concerns associated with vertebrate animal testing. | extensionjournal.com |
| Sensitivity to Chemicals | High sensitivity to a broad range of toxic substances allows for effective hazard identification. | europa.eunih.gov |
| Genetic & Biological Framework | A well-documented genome and biology provide a solid foundation for mechanistic studies. | proquest.comextensionjournal.comoup.com |
| Pharmacokinetic Similarities | Exhibits common mechanisms of pharmacokinetics (absorption, metabolism, excretion) with mammals for certain compounds. | nih.govresearchgate.netnih.gov |
| Large Body Size (for an insect) | Facilitates ease of administration (e.g., injection) and collection of hemolymph for analysis. | proquest.comoup.com |
Experimental Design Considerations for Impurity Studies
The experimental design for assessing pharmaceutical impurities, particularly those with genotoxic potential like this compound, is critical for an accurate risk assessment. N-nitrosamines are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7 guideline due to their mutagenic and carcinogenic potential. nih.govresearchgate.net Therefore, studies must be designed with high sensitivity to detect their effects at very low levels.
A primary tool for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test. nih.gov The design of this assay is crucial for accurately detecting the mutagenicity of nitrosamines. Key parameters that require careful consideration include the choice of bacterial strains (Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101) are often recommended), the method of metabolic activation (hamster liver S9 is often found to be more sensitive than rat liver S9 for nitrosamines), and the exposure method (the pre-incubation method generally provides greater sensitivity than the plate incorporation method). nih.govresearchgate.netoup.com
For impurities that are positive in the Ames test, subsequent in vivo studies may be necessary to evaluate their relevance in a mammalian system. europa.eu The selection of appropriate endpoints is a key consideration in these studies. For genotoxicity, common endpoints include the formation of micronuclei (in the micronucleus assay) and DNA strand breaks (in the Comet assay). fda.govdiffundit.com More specialized assays, such as the in vivo transgenic rodent (TGR) gene mutation assay, are considered the industry standard for quantifying mutagenic potential. researchgate.net
Dose-response assessment is another critical component. Studies should include a sufficient range of doses to characterize the dose-response relationship and identify a point of departure (PoD), such as a Benchmark Dose (BMD). researchgate.net The BMD approach is increasingly preferred over the No-Observed-Adverse-Effect-Level (NOAEL) for its more quantitative nature. Statistical analysis must be robust and appropriate for the type of data generated.
The following table outlines key considerations for designing studies to assess genotoxic impurities.
| Design Element | Key Considerations for Nitrosamine Impurities | Source |
| Assay Selection | Initial screening with a highly sensitive bacterial reverse mutation (Ames) test. Follow-up with in vivo assays (e.g., Comet, Micronucleus, TGR) if necessary. | nih.goveuropa.eudiffundit.com |
| Metabolic Activation | Use of an appropriate exogenous metabolic system (e.g., hamster liver S9) in in vitro assays, as many nitrosamines require metabolic activation to become genotoxic. | researchgate.netoup.com |
| Endpoint Selection | Focus on mutagenic endpoints (gene mutation) for risk assessment under ICH M7. DNA damage endpoints (Comet assay) can provide supporting evidence. | europa.eudiffundit.com |
| Dose & Concentration Range | Must cover a range that can detect a dose-response relationship and establish a point of departure (PoD). For in vitro assays, concentrations should be carefully selected. | researchgate.net |
| Study Duration | Dependent on the specific assay and regulatory guidelines. For example, in vivo studies may involve repeated dosing over a set period. | ich.org |
| Vehicle and Controls | The vehicle should be non-toxic and not interfere with the test substance. Both negative and positive controls are essential to ensure the validity of the assay. | nih.gov |
| Statistical Analysis | Employ appropriate statistical methods for the endpoint being measured. Quantitative analysis, such as Benchmark Dose (BMD) modeling, is recommended for dose-response data. | researchgate.net |
Computational and Theoretical Approaches to N Desmethyl N Nitroso Imatinib Research
In Silico Prediction of Nitrosamine (B1359907) Formation Risk
The formation of N-nitrosamines, such as N-Desmethyl N-Nitroso Imatinib (B729), is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. europa.eufda.gov In silico prediction tools are increasingly used to assess the risk of such impurities forming during the synthesis or storage of drug products. nih.gov These predictive models are built on expert knowledge of chemical reactions and degradation pathways. researchgate.net
The fundamental chemistry involves the reaction of a secondary or tertiary amine with a nitrosating agent (e.g., nitrous acid, which can form from nitrite (B80452) salts under acidic conditions). fda.gov N-Desmethyl Imatinib, the precursor to the N-nitroso impurity, contains a secondary amine functional group, making it susceptible to nitrosation.
In silico systems analyze the molecular structure of the active pharmaceutical ingredient (API), its precursors (like N-Desmethyl Imatinib), and other reagents or solvents used in the manufacturing process. nih.govresearchgate.net The software evaluates the likelihood of a nitrosation reaction based on factors such as:
The presence of susceptible amine functional groups.
The potential for nitrosating agents to be present as reagents or impurities.
The reaction conditions (e.g., pH, temperature) described in the synthetic pathway.
By simulating potential degradation and reaction pathways, these computational tools can flag a drug substance as being at risk for N-nitrosamine formation, prompting further analytical testing and risk mitigation strategies. nih.govulisboa.pt This proactive risk assessment is a critical step in ensuring the quality and safety of pharmaceuticals. canada.ca
Substructure-Based Screening Methodologies for Impurity Identification
Substructure-based screening is a cheminformatics approach used to systematically identify drug substances that have a theoretical risk of containing N-nitrosamine impurities. nih.govnih.gov This method involves searching large databases of chemical structures for specific molecular fragments, or substructures, that are known to be precursors to N-nitrosamines. researchgate.net
The core principle is that the presence of a vulnerable amine substructure within a drug molecule or its synthetic intermediates suggests a potential for nitrosamine formation. nih.gov Researchers have identified several key amine substructures that are particularly susceptible to N-nitrosation. An efficient data-based screening approach can be established using open-source software, such as DataWarrior, to evaluate the risks of NA impurities in drug substances. nih.govnih.gov
| Substructure Name | Abbreviation | Significance |
|---|---|---|
| Dimethylamine | DMA | A highly sensitive and dominant substructure for detecting potential N-nitrosamine contamination. nih.gov |
| Diethylamine | DEA | A common secondary amine precursor. researchgate.net |
| Diisopropylamine | DIPA | A branched-chain secondary amine precursor. researchgate.net |
| Dibutylamine | DBA | A longer-chain secondary amine precursor. nih.gov |
| Isopropylethylamine | IPEA | An unsymmetrical secondary amine precursor. researchgate.net |
| Methylphenylamine | MPA | An aromatic secondary amine precursor. nih.gov |
The secondary amine moiety in N-Desmethyl Imatinib would be identified by such screening methods as a potential site for nitrosation. This flags the parent drug, Imatinib, for a more detailed risk assessment and potential confirmatory testing, even if the impurity itself is not a direct synthetic intermediate. nih.govresearchgate.net This systematic, structure-based approach provides an effective and scalable method for regulatory agencies and pharmaceutical companies to prioritize and investigate potential N-nitrosamine impurities across a wide range of products. nih.gov
Molecular Modeling for Mechanistic Understanding of Biological Interactions (e.g., DNA Adducts)
Once formed, N-nitroso compounds like N-Desmethyl N-Nitroso Imatinib are of toxicological concern primarily due to their ability to damage DNA. nih.gov After metabolic activation, these compounds can form highly reactive electrophilic species (such as carbenium ions) that covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. nih.gov These adducts can disrupt normal DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.
Molecular modeling provides a powerful computational lens to investigate these interactions at an atomic level. This approach can be used to:
Predict Metabolic Activation: Model the interaction of this compound with metabolic enzymes, such as cytochrome P450s, to predict the formation of the ultimate reactive intermediates.
Simulate DNA Binding: Use molecular docking and molecular dynamics simulations to model how the reactive electrophile derived from this compound approaches the DNA double helix and identifies preferential binding sites.
Characterize Adduct Structure: Determine the stable three-dimensional structures of the resulting DNA adducts. Key adducts formed by N-nitroso compounds often involve the alkylation of oxygen atoms on guanine (B1146940) (O⁶-alkylation) and thymidine (B127349) (O⁴-alkylation), which are particularly mutagenic. nih.gov
Analyze Conformation Changes: Evaluate how the formation of an adduct with the bulky N-Desmethyl Imatinib-derived moiety might distort the local DNA structure, which can impact the ability of DNA repair enzymes to recognize and remove the damage.
By providing a detailed mechanistic picture of how this compound may interact with DNA, molecular modeling helps to explain its potential genotoxicity and supports the interpretation of experimental toxicology data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Toxicology
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a compound with its biological activity or toxicity. mdpi.com For predictive toxicology, QSAR models are developed to forecast the potential hazards of a chemical, such as carcinogenicity or mutagenicity, based solely on its molecular properties. This is particularly useful for assessing the risk of impurities where extensive toxicological data may be unavailable.
The development of a QSAR model for the toxicity of this compound would involve several steps:
Data Set Compilation: A training set of diverse N-nitroso compounds with known experimental toxicity values (e.g., 50% lethal dose concentration, LD₅₀, or carcinogenic potency data) is assembled. mdpi.com
Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties. mdpi.comnih.gov
Model Building: Statistical or machine learning algorithms are used to build a mathematical model that finds the best correlation between the calculated descriptors and the observed toxicity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov
Once a validated QSAR model for N-nitroso compounds is established, the molecular descriptors for this compound can be calculated and input into the model to predict its toxicity. Studies on N-nitroso compounds have shown that their toxicity is often related to factors like polarizability and ionization potential. mdpi.com QSAR provides a scientifically credible, rapid, and cost-effective method for preliminary risk assessment of data-poor impurities. mdpi.comconsensus.app
| Factor/Descriptor Type | Description | Relevance to Toxicity |
|---|---|---|
| Polarizability | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Influences intermolecular interactions and the ability of the compound to reach its biological target. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Relates to the ease of metabolic activation and formation of reactive intermediates. |
| Presence of C-O Bonds | The frequency and type of carbon-oxygen bonds within the molecule. | Can influence the metabolic pathways and stability of the compound. |
| Substructure Fragments | Presence of specific substructures like nitrile or amine-containing fragments. | Certain fragments are known to be associated with higher toxicity. |
Q & A
Q. Advanced Research Focus
- Reaction Kinetics: Use accelerated stability studies under varying pH, temperature, and excipient conditions to model nitrosation of N-Desmethyl Imatinib precursors (e.g., secondary amines). Monitor nitrosamine formation via time-course LC-MS .
- Isotopic Labeling: Introduce ¹⁵N-labeled sodium nitrite to trace nitroso group incorporation, confirming reaction mechanisms .
- Computational Modeling: Apply density functional theory (DFT) to predict energy barriers for nitrosamine formation, identifying high-risk intermediates .
What experimental conditions are critical for evaluating the stability of this compound in drug products?
Q. Basic Research Focus
- Storage Conditions: Store standards at -20°C in amber vials to prevent photodegradation and thermal decomposition .
- Forced Degradation Studies: Expose samples to UV light (ICH Q1B), oxidative stress (H₂O₂), and hydrolytic conditions (pH 1–13) to identify degradation products. Use high-resolution MS (HRMS) for structural elucidation .
How should researchers align analytical workflows with EMA/FDA guidelines for nitrosamine risk assessment?
Q. Advanced Research Focus
- AI-Based Thresholds: Calculate permitted daily exposure (PDE) using EMA’s AI of 1,500 ng/day for N-Nitroso Imatinib. Adjust batch testing limits based on maximum daily dose .
- Impurity Profiling: Screen for co-eluting isomers (e.g., rotamers) via orthogonal methods like 2D-LC or NMR to ensure specificity .
- Method Transfer: Validate cross-laboratory reproducibility using harmonized protocols (USP <1225>) and inter-lab spike-recovery studies .
What methodologies are employed to study the metabolic fate of this compound in biological systems?
Q. Basic Research Focus
- In Vitro Models: Use liver microsomes (human/rat) to assess CYP-mediated metabolism. Monitor demethylation/nitrosation pathways via LC-HRMS .
- In Vivo Tracking: Administer deuterated analogs (e.g., D₃-labeled) to distinguish endogenous vs. exogenous nitrosamine sources in urine/serum .
How can researchers resolve analytical challenges posed by isomerization in this compound?
Q. Advanced Research Focus
- HPLC Optimization: Use chiral columns (e.g., Chiralpak IG-U) and sub-2µm particle sizes to separate rotamers. Adjust column temperature (25–40°C) to modulate retention times .
- NMR Confirmation: Perform ¹H/¹³C NMR in DMSO-d₆ to identify rotational barriers and assign isomer structures .
What role do deuterated analogs play in method validation for this compound?
Q. Basic Research Focus
- Internal Standards: Synthesize deuterated versions (e.g., NDMA-d6) to correct for ion suppression/enhancement in LC-MS. Ensure isotopic purity ≥99% via qNMR .
- Stability Indicators: Co-incubate deuterated standards with samples to monitor degradation kinetics under stress conditions .
What steps are required for validating a GMP-compliant analytical method for this impurity?
Q. Advanced Research Focus
- Validation Parameters: Assess linearity (R² ≥0.99), accuracy (90–110% recovery), precision (RSD ≤5%), and robustness (column/flow variations) per ICH Q2(R1) .
- Cross-Contamination Checks: Spike placebo formulations to confirm absence of interference .
How can researchers design toxicological risk assessments for this compound?
Q. Advanced Research Focus
- In Silico Tools: Apply Derek Nexus to predict mutagenicity (Ames test alerts) and carcinogenic potency .
- Dose-Response Studies: Use rodent models to establish no-observed-adverse-effect levels (NOAEL), extrapolating to human PDE via allometric scaling .
What strategies mitigate nitrosamine contamination during API synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
